molecular formula C11H13N3 B13255487 5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine

5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine

Cat. No.: B13255487
M. Wt: 187.24 g/mol
InChI Key: ZDZNSBXDSMSQNS-UHFFFAOYSA-N
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Description

5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. This compound is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a p-tolyl group at the 1-position, along with an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. One common method is the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic or basic conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at temperatures ranging from 0°C to 78°C for several hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as zinc oxide nanoparticles can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-4-carboxylic acids, substituted pyrazoles, and various amine derivatives .

Scientific Research Applications

5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as anticancer and antiviral agents.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation . Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone
  • 5-Methyl-1-(p-tolyl)-1H-1,2,3-triazole
  • 5-Methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, p-tolyl group, and amine group on the pyrazole ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-methyl-1-(4-methylphenyl)pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-8-3-5-10(6-4-8)14-9(2)11(12)7-13-14/h3-7H,12H2,1-2H3

InChI Key

ZDZNSBXDSMSQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)N)C

Origin of Product

United States

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